Cas no 899985-83-2 (3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide)
![3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide structure](https://ja.kuujia.com/scimg/cas/899985-83-2x500.png)
3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide 化学的及び物理的性質
名前と識別子
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- 3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
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- インチ: 1S/C21H19N5O3/c27-21(16-6-4-8-18(14-16)26(28)29)22-17-7-3-5-15(13-17)19-9-10-20(24-23-19)25-11-1-2-12-25/h3-10,13-14H,1-2,11-12H2,(H,22,27)
- InChIKey: NCTCEQGAIDUFSK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=NN=C(N3CCCC3)C=C2)=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1
3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2724-0349-1mg |
3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |
899985-83-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2724-0349-2μmol |
3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |
899985-83-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2724-0349-3mg |
3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |
899985-83-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2724-0349-2mg |
3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |
899985-83-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamideに関する追加情報
3-Nitro-N-[3-(6-Pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide (CAS No: 899985-83-2)
The compound 3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide, identified by the CAS number 899985-83-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzamide moiety, a pyridazine ring substituted with a pyrrolidine group, and a nitro group. The combination of these functional groups makes it a promising candidate for research in drug discovery and material science.
The molecular structure of this compound is intriguing, with the benzamide group providing stability and the pyridazine ring offering aromaticity and potential for conjugation. The presence of the pyrrolidine group introduces flexibility and may enhance the compound's ability to interact with biological targets. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, researchers have demonstrated that the substitution pattern on the pyridazine ring can significantly influence the compound's solubility and bioavailability.
One of the most exciting aspects of this compound is its potential as a lead molecule in drug development. The nitro group, which is known for its strong electron-withdrawing properties, can be strategically positioned to modulate the electronic environment of the molecule. This feature is particularly useful in designing compounds with specific binding affinities to biological targets, such as enzymes or receptors. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such molecules with high accuracy, further accelerating drug discovery efforts.
In addition to its pharmacological applications, this compound has also been explored for its role in material science. The aromaticity and conjugation within its structure make it a candidate for use in organic electronics. For example, studies have shown that molecules with similar structural motifs can exhibit semiconducting properties, which are essential for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The integration of functional groups like pyrrolidine and nitro groups may further enhance these properties by tuning the molecule's electronic characteristics.
The synthesis of 3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide involves a series of well-established organic reactions. Key steps include the formation of the pyridazine ring through cyclization reactions and subsequent substitution to introduce functional groups. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.
Recent research has also focused on understanding the biological activity of this compound. In vitro assays have revealed that it exhibits moderate inhibitory activity against certain enzymes associated with diseases such as cancer and neurodegenerative disorders. These findings suggest that further optimization could lead to more potent drug candidates. Moreover, preliminary toxicity studies indicate that the compound has a favorable safety profile, making it a viable option for preclinical testing.
In conclusion, 3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide (CAS No: 899985-83-2) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in chemical synthesis and computational modeling, positions it as a valuable tool for both academic research and industrial innovation. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to fields ranging from pharmaceuticals to materials science.
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